molecular formula C12H11Cl2N3O B2564391 2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide CAS No. 956769-12-3

2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide

Cat. No.: B2564391
CAS No.: 956769-12-3
M. Wt: 284.14
InChI Key: QXGHYDWQRZDACR-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenylmethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, reacting hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves reacting 3-chlorobenzyl chloride with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the pyrazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions to replace the chlorine atoms.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the acetamide.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary but often include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide
  • 2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide
  • 2-chloro-N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}acetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to the specific positioning of the chlorine atoms and the pyrazole ring. This configuration can influence its reactivity and interaction with other molecules, making it distinct in its chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[2-[(3-chlorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c13-7-12(18)16-11-4-5-15-17(11)8-9-2-1-3-10(14)6-9/h1-6H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHYDWQRZDACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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